molecular formula C10H6ClFN2 B8365083 5-Chloro-3-(4-fluorophenyl)pyridazine

5-Chloro-3-(4-fluorophenyl)pyridazine

Cat. No. B8365083
M. Wt: 208.62 g/mol
InChI Key: FTORINDEGHHFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-fluorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6ClFN2 and its molecular weight is 208.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(4-fluorophenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(4-fluorophenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

5-chloro-3-(4-fluorophenyl)pyridazine

InChI

InChI=1S/C10H6ClFN2/c11-8-5-10(14-13-6-8)7-1-3-9(12)4-2-7/h1-6H

InChI Key

FTORINDEGHHFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CC(=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a mixture of S-chloropyridazin-3(2H)-one (7.33 g, 56 mmol) was suspended in phosphorous oxychloride (55 ml, 594 mmol) and the mixture was heated at 80° C. for 3 hours. After cooling to room temperature the homogeneous dark solution was evaporated under reduced pressure and repartitioned between chloroform and water (50 ml each). The pH was adjusted to 8 by portionwise addition of saturated aqueous sodium carbonate solution and the phases were separated. After two further extractions the combined organic extracts were washed with water and brine and dried over sodium sulfate. After filtration the compound was adsorbed onto silica gel and purified by flash column (10% ethyl acetate-iso-hexane) to yield 3,5-dichloropyridazine (5.6 g, 67%) as a pale yellow solid. A sample of 3,5-dichloropyridazine (0.43 g, 2.9 mmol) was dissolved in tetrahydrofuran (10 ml) under nitrogen and cooled to −65° C. 1,2-(Bis(diphenylphosphino)ethane)-dichloronickel(II) (0.08 g, 0.15 mmol) was added followed by 4-fluorophenylzinc bromide (11.6 ml of a 0.5 M solution in tetrahydrofuran). The mixture was warmed to −10° C. over 4 hours and poured onto a mixture of ethyl acetate/water (30 ml/10 ml). The phases were separated and the aqueous phase was extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and adsorbed onto silica gel. Purification by flask column chromatography (10% ethyl acetate-iso-hexane) gave the title compound (0.35 g, 58%) as a red solid.
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1,2-(Bis(diphenylphosphino)ethane) dichloronickel(II)
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58%

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